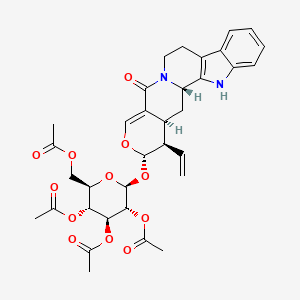

Strictosamide Tetraacetate

説明

Contextual Significance within Monoterpenoid Indole (B1671886) and Isoquinoline (B145761) Glucoalkaloid Research

Monoterpenoid indole alkaloids (MIAs) and isoquinoline glucoalkaloids are vast families of natural products with diverse and complex structures, many of which exhibit significant biological activities. Strictosamide (B192450) itself is a key intermediate in the biosynthesis of numerous MIAs. researchgate.netnih.gov The study of these alkaloids often involves intricate synthetic pathways and detailed structural elucidation.

Strictosamide tetraacetate plays a critical role in this context. For instance, in the total synthesis of various glycosylated monoterpenoid indole alkaloids, secologanin (B1681713) tetraacetate is a key intermediate. researchgate.net The reactions involving this and similar acetylated compounds help researchers to understand and replicate the complex biosynthetic pathways in a laboratory setting. researchgate.netnih.gov Furthermore, NMR studies of strictosamide tetraacetate have provided deeper insights into the stereostructure of related glucoindole alkaloids. jst.go.jp Specifically, the highly shifted acetyl NMR signal of strictosamide tetraacetate has been identified as belonging to the C2' position of the glucose moiety, a finding that aids in the structural analysis of similar compounds. jst.go.jp

The research into the synthesis of complex alkaloids like strictosidine (B192452), a precursor to many MIAs, often involves the use of acetylated intermediates. For example, a highly diastereoselective Pictet-Spengler reaction using α-cyanotryptamine and secologanin tetraacetate has been developed for the synthesis of (-)-strictosidine. researchgate.netnih.gov Subsequent transformations can then lead to the synthesis of strictosamide and other related alkaloids. researchgate.netnih.gov

Strictosamide Tetraacetate as a Key Reference Molecule in Natural Product Studies

The utility of strictosamide tetraacetate extends to its role as a key reference molecule. In the field of glucoindole and glucoisoquinoline alkaloids, establishing the correct stereochemistry is a significant challenge. Strictosamide tetraacetate, with its well-defined structure, serves as a benchmark for comparative analysis. jst.go.jpchiba-u.jp

Detailed NMR spectroscopic studies on strictosamide tetraacetate have been instrumental in resolving long-standing questions about the stereochemistry of other glucoindole alkaloids. jst.go.jp The specific chemical shifts and coupling constants observed in the NMR spectrum of strictosamide tetraacetate provide a reliable dataset for comparison with newly isolated or synthesized compounds. jst.go.jp This comparative approach has been crucial in the structural elucidation of alkaloids such as palicoside, dolichantoside, and isodolichantoside. jst.go.jp

Moreover, the chemical transformations of strictosamide tetraacetate are also of significant interest. For example, oxidation of strictosidine tetraacetate can lead to the formation of strictosamide tetraacetate as a major product under certain conditions. thieme-connect.com This reactivity provides valuable information for synthetic chemists aiming to produce specific alkaloids.

Below is a table summarizing the key chemical information for Strictosamide Tetraacetate:

| Property | Value | Source |

| Molecular Formula | C34H38N2O12 | nih.gov |

| Average Mass | 666.68 g/mol | epa.gov |

| Monoisotopic Mass | 666.242475 g/mol | epa.gov |

| CAS Number | 23141-26-6 | epa.gov |

Structure

3D Structure

特性

CAS番号 |

23141-26-6 |

|---|---|

分子式 |

C34H38N2O12 |

分子量 |

666.7 g/mol |

IUPAC名 |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,18S,19R,20S)-19-ethenyl-14-oxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-18-yl]oxy]oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C34H38N2O12/c1-6-20-23-13-26-28-22(21-9-7-8-10-25(21)35-28)11-12-36(26)32(41)24(23)14-43-33(20)48-34-31(46-19(5)40)30(45-18(4)39)29(44-17(3)38)27(47-34)15-42-16(2)37/h6-10,14,20,23,26-27,29-31,33-35H,1,11-13,15H2,2-5H3/t20-,23+,26+,27-,29-,30+,31-,33+,34+/m1/s1 |

InChIキー |

DXYRZNXJTNLWLT-KCOMPZLBSA-N |

異性体SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@@H]3C[C@H]4C5=C(CCN4C(=O)C3=CO2)C6=CC=CC=C6N5)C=C)OC(=O)C)OC(=O)C)OC(=O)C |

正規SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C3CC4C5=C(CCN4C(=O)C3=CO2)C6=CC=CC=C6N5)C=C)OC(=O)C)OC(=O)C)OC(=O)C |

製品の起源 |

United States |

Advanced Stereochemical and Structural Elucidation of Strictosamide Tetraacetate

Methodologies for Deeper Stereostructure Insights of Strictosamide (B192450) Tetraacetate

The definitive elucidation of the three-dimensional architecture of complex natural products like Strictosamide Tetraacetate necessitates a multifaceted approach, moving beyond simple spectroscopic analysis. The structural complexity, characterized by multiple chiral centers, makes its clarification a significant challenge in natural product chemistry. researchgate.net

A cornerstone technique in establishing the stereochemistry of these molecules is chemical correlation . For instance, the absolute configuration at the C-3 position of strictosidine (B192452) was unequivocally confirmed through a chemical correlation via strictosamide. researchgate.netresearchgate.net This involves converting the compound of interest into a known substance, thereby relating their stereochemical features. Detailed Nuclear Magnetic Resonance (NMR) analysis, in conjunction with chemical correlation, has been instrumental in determining not only the C-3 configuration but also the solution conformation of the dihydropyran and tetrahydropyridine (B1245486) rings within strictosamide derivatives. nih.gov

Furthermore, total synthesis represents a powerful tool for unambiguous structure verification. researchgate.net The development of highly diastereoselective reactions, such as the Pictet-Spengler reaction between α-cyanotryptamine and secologanin (B1681713) tetraacetate, has been pivotal. researchgate.netresearchgate.net This particular reaction provides a chemical alternative to the biosynthetic pathway catalyzed by strictosidine synthase, leading to the synthesis of key intermediates and, subsequently, strictosamide itself. researchgate.netresearchgate.net

Insights are also drawn from its biosynthesis. The relative stereochemistry of strictosamide shows excellent agreement with its biosynthetic precursor, secologanin. mdpi.com Analytical techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are used to confirm spatial relationships between protons, supporting the proposed stereochemical arrangements derived from biosynthetic considerations. mdpi.com

Spectroscopic Analysis for Precise Configurational Assignment of Strictosamide Tetraacetate

Spectroscopic methods are fundamental to the structural determination of Strictosamide Tetraacetate, providing precise data on its atomic connectivity and spatial arrangement.

Application of Nuclear Magnetic Resonance Spectroscopy for Acetyl Signal Anisotropy

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for the stereochemical analysis of Strictosamide Tetraacetate. A notable and diagnostic feature in its ¹H NMR spectrum is the anomalous chemical shift of one of the acetyl signals. researchgate.netnih.gov This unusually high-field shifted signal is a key identifier and has been conclusively assigned to the acetyl group at the C-2' position of the glucose moiety. researchgate.net

This significant upfield shift is a result of magnetic anisotropy, where the acetyl protons are shielded by the magnetic field induced by the aromatic indole (B1671886) ring system. The rigid conformation of the molecule holds this specific acetyl group in a position where it experiences this shielding effect, leading to its characteristic resonance. This phenomenon is so reliable that Strictosamide Tetraacetate serves as a crucial reference molecule in the field of monoterpenoid indole alkaloids for interpreting such spectral features. researchgate.net Similar behavior has been observed for the C-2' acetyl group in the related compound, methylisoalangiside tetraacetate. researchgate.net

| Technique | Application | Key Finding | Reference |

| ¹H NMR Spectroscopy | Analysis of Acetyl Signals | An anomalously high-field shifted signal is characteristic of the acetyl group at the C-2' position of the glucose unit. | researchgate.net |

| Magnetic Anisotropy Effect | Explanation of Signal Shift | The indole ring's magnetic field shields the C-2' acetyl protons, causing a significant upfield shift in the NMR spectrum. | researchgate.netnih.gov |

Mass Spectrometry for Structural Confirmation and Elucidation

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elemental composition of Strictosamide Tetraacetate. nih.gov High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements. researchgate.netmdpi.com This precision allows for the determination of the exact elemental formula, C₃₄H₃₈N₂O₁₂, which is a critical step in structural confirmation. mdpi.comnih.gov

Tandem mass spectrometry (MS/MS) is employed to gain further structural insights. In this technique, the molecular ion of Strictosamide Tetraacetate is isolated and fragmented within the mass spectrometer. americanpharmaceuticalreview.com The analysis of the resulting fragmentation patterns provides valuable information about the connectivity of the molecule and helps to piece together its structural components. researchgate.netamericanpharmaceuticalreview.com This method is crucial for confirming the identity of the compound, especially when isolated from complex natural extracts. researchgate.net

| MS Technique | Purpose | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Identity Confirmation | Provides highly accurate mass data to determine the precise elemental composition (e.g., C₃₄H₃₈N₂O₁₂). mdpi.comillinois.edu |

| Tandem Mass Spectrometry (MS/MS) | Structural Elucidation | Generates fragment ions to reveal information about the molecule's substructures and connectivity. americanpharmaceuticalreview.com |

Computational Approaches in Stereochemical Studies of Strictosamide Tetraacetate and Related Compounds

Computational chemistry has emerged as a powerful complementary tool to experimental methods for studying the stereochemistry of Strictosamide Tetraacetate and related alkaloids. These approaches provide deeper insights into molecular stability, conformation, and reaction mechanisms. researchgate.net

Density Functional Theory (DFT) calculations have been used to investigate the relative stabilities of stereoisomers. For example, DFT calculations were performed to compare the total optimization energies of strictosamide and its C-3 epimer, vincoside lactam, suggesting that vincoside lactam is the more stable of the two. mdpi.com

Computational studies are also vital for understanding reaction mechanisms and the origins of stereoselectivity. For the diastereoselective Pictet-Spengler reaction used in the synthesis of strictosidine derivatives, computational modeling helped to propose a transition state that explains the observed stereochemical outcome. researchgate.net Similarly, the mechanism of a key diastereoselective bromination reaction used in the synthesis of related tryptamine (B22526) derivatives was inferred through computational analysis. researchgate.net For conformational analysis, methods like Monte Carlo (MC) calculations using specific force fields (e.g., MM2*) have been applied to related natural products to elucidate their preferred three-dimensional structures. jst.go.jp

| Computational Method | Application | Compound(s) Studied | Key Insight |

| Density Functional Theory (DFT) | Stability Analysis | Strictosamide, Vincoside lactam | Provided insight into the relative thermodynamic stabilities of the C-3 epimers. mdpi.com |

| Transition State Modeling | Reaction Mechanism | Intermediates of Pictet-Spengler reaction | Proposed a transition state to explain the observed high diastereoselectivity. researchgate.net |

| Monte Carlo (MC) Calculations | Conformational Analysis | Related Terpenoids | Determined likely solution-state conformations. jst.go.jp |

Synthetic Methodologies Towards Strictosamide Tetraacetate and Analogous Glycosides

Total Synthesis Strategies Involving Strictosamide (B192450) Tetraacetate Pathways

The total synthesis of strictosamide tetraacetate is intrinsically linked to the synthesis of its biosynthetic precursor, strictosidine (B192452). Methodologies developed for the latter often provide direct access to the former through subsequent transformations.

Diastereoselective Pictet-Spengler Reactions as a Key Synthetic Step in Strictosamide Tetraacetate Precursors

A cornerstone in the synthesis of strictosidine-related structures is the Pictet-Spengler reaction, which forms the tetracyclic core of these alkaloids. researchgate.netresearchgate.net A significant breakthrough has been the development of a highly diastereoselective Pictet-Spengler reaction between α-cyanotryptamine and secologanin (B1681713) tetraacetate. researchgate.netnih.gov This reaction, when treated with trifluoroacetic acid (TFA), proceeds in quantitative yield to produce a single isomer of the cyanated tetrahydro-β-carboline intermediate. thieme-connect.comsorbonne-universite.fr This chemical method serves as a powerful alternative to the enzymatic condensation catalyzed by strictosidine synthase, which naturally produces the C3α-configured strictosidine. researchgate.netnih.gov

The use of α-cyanotryptamine is crucial for achieving high diastereoselectivity. nih.gov The subsequent removal of the cyano group leads to the formation of strictosidine tetraacetate. thieme-connect.comsorbonne-universite.fr This two-step sequence, combining a diastereoselective Pictet-Spengler reaction with a subsequent decyanation, has been pivotal in the total syntheses of (-)-strictosidine and has paved the way for the synthesis of other MIAs like (-)-strictosamide. researchgate.netnih.gov

In some approaches, the Pictet-Spengler reaction has been carried out using tryptamine (B22526) and a secologanin derivative in the presence of TFA, leading to the desired tetrahydro-β-carboline ring system, albeit sometimes as a mixture of diastereomers at the C3 position. escholarship.org

Reductive Decyanation in the Synthesis of Strictosamide-Related Precursors

Following the successful diastereoselective Pictet-Spengler reaction using α-cyanotryptamine, the next critical step is the reductive removal of the cyano group to yield the strictosidine scaffold. thieme-connect.comsorbonne-universite.fr This transformation is effectively achieved under acidic conditions. jst.go.jp Specifically, treating the cyanated intermediate with acetic acid in methanol (B129727) results in the reductive removal of the cyano group, affording strictosidine tetraacetate in high yield (85%). thieme-connect.comsorbonne-universite.fr This reductive decyanation is a key component of the two-step chemical sequence that provides a reliable alternative to enzymatic methods for synthesizing strictosidine derivatives. nih.gov The combination of the Pictet-Spengler reaction with α-cyanotryptamine followed by this reductive decyanation has been successfully applied to the total syntheses of various monoterpenoid indole (B1671886) alkaloids. researchgate.net

Biomimetic Transformations Leading to Strictosamide Tetraacetate Scaffolds

Biomimetic synthesis, which draws inspiration from biosynthetic pathways, offers an efficient and elegant approach to complex natural products. engineering.org.cn The synthesis of strictosamide tetraacetate and related compounds often employs biomimetic strategies, starting from key intermediates like secologanin and tryptamine derivatives. jst.go.jp The entire field of monoterpenoid indole alkaloid synthesis is heavily influenced by mimicking the biosynthetic route where strictosidine is a central intermediate. jst.go.jp

The development of a practical total synthesis of secologanin has been a crucial enabler for these bioinspired collective syntheses. jst.go.jp Once secologanin tetraacetate is obtained, a biomimetic Pictet-Spengler reaction can be performed. researchgate.netnih.gov Subsequent bioinspired transformations can then lead to a diverse array of MIAs, including (-)-strictosamide. researchgate.netresearchgate.net For instance, after the synthesis of (-)-strictosidine, further bioinspired steps have resulted in the concise total syntheses of compounds such as (-)-strictosamide, (-)-neonaucleoside A, and (-)-cymoside. nih.gov

One notable biomimetic transformation involves the lactamization of a strictosidine aglycone derivative under simple heating conditions to form a strictosamide aglycone, which masks the nucleophilicity of the N4 nitrogen. sorbonne-universite.fr Furthermore, the oxidation of strictosidine tetraacetate with manganese dioxide (MnO₂) has been observed to produce strictosamide tetraacetate as the major product through an undesired lactamization reaction. sorbonne-universite.fr

Synthesis of Key Precursors to Strictosamide Tetraacetate

The efficient synthesis of strictosamide tetraacetate relies heavily on the availability of its key precursors, namely secologanin tetraacetate and strictosidine tetraacetate.

Preparation of Secologanin Tetraacetate

One established route starts with 3-trimethylsilylpropynal. thieme-connect.comsorbonne-universite.fr An asymmetric Michael reaction catalyzed by diphenylprolinol silyl (B83357) ether and a dihydropyran ring construction via Fukuyama reduction are key steps. thieme-connect.comsorbonne-universite.fr This is followed by a four-step sequence involving Schmidt glycosylation, removal of the TMS group, hydroboration-oxidation, and sulfoxide (B87167) elimination to furnish secologanin tetraacetate. thieme-connect.comsorbonne-universite.fr This multi-step process has been reported to yield secologanin tetraacetate in 41% yield over the final four steps. thieme-connect.com Another approach has also reported the synthesis of secologanin tetraacetate, protected as its dimethyl acetal. cdnsciencepub.com

The availability of secologanin tetraacetate on a large scale is critical for its use in the subsequent Pictet-Spengler reaction to build the core structure of strictosidine and, by extension, strictosamide. researchgate.netresearchgate.net

Synthesis of Strictosidine Tetraacetate as an Intermediate

Strictosidine tetraacetate is the direct precursor to strictosamide tetraacetate and is itself synthesized from secologanin tetraacetate. As detailed in section 3.1.1, the condensation of secologanin tetraacetate with α-cyanotryptamine via a diastereoselective Pictet-Spengler reaction yields a cyanated intermediate. thieme-connect.comsorbonne-universite.fr

The subsequent reductive decyanation of this intermediate, typically achieved with acetic acid in methanol, provides strictosidine tetraacetate in excellent yield (85%). thieme-connect.comsorbonne-universite.fr This two-step process from secologanin tetraacetate is a highly efficient and stereocontrolled method for accessing strictosidine tetraacetate, which can then be used in further transformations to produce strictosamide tetraacetate and other related alkaloids. thieme-connect.comsorbonne-universite.fr

Development of Synthetic Strategies for β-Carboline-Type Monoterpenoid Indole Alkaloid Glycosides from Strictosamide Tetraacetate Pathways

The biosynthesis of β-carboline-type monoterpenoid indole alkaloid glycosides is theorized to involve the oxidation of the C ring of strictosidine, a key intermediate in the synthesis of monoterpenoid indole alkaloids (MIAs). thieme-connect.com However, the direct oxidation of strictosidine tetraacetate (7) to achieve the β-carboline moiety has proven to be a significant challenge for synthetic chemists. thieme-connect.com Attempts to use various oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), phenyliodine(III) diacetate (PIDA), and potassium permanganate (B83412) (KMnO4) resulted in complex mixtures. thieme-connect.com The use of manganese dioxide (MnO2) led to an undesired lactamization reaction, yielding strictosamide tetraacetate as the primary product. thieme-connect.com These difficulties necessitated the development of novel synthetic strategies to efficiently access β-carboline-type monoterpenoid indole alkaloid glycosides.

A breakthrough in this area came with a strategy that utilized α-cyanotryptamine (13) in a Pictet-Spengler reaction with secologanin tetraacetate (12). thieme-connect.comresearchgate.net This approach introduces a cyano group at the C5 position, which can later be removed to facilitate the aromatization of the C ring. thieme-connect.com This method circumvents the problematic direct oxidation of the tetrahydro-β-carboline ring system of strictosidine.

A key development was a novel aromatization sequence involving decyanation followed by autoxidation. thieme-connect.com This process, which employs acetic acid and silver nitrate (B79036) under mild conditions, efficiently yields the desired β-carboline structure without compromising the delicate sugar moiety. thieme-connect.com This strategy has been successfully applied to the collective and efficient total syntheses of five β-carboline-type monoterpenoid indole alkaloid glycosides in under thirteen steps. thieme-connect.com

The Pictet-Spengler reaction of α-cyanotryptamine with secologanin tetraacetate proceeds with high diastereoselectivity, which is a crucial aspect of this synthetic route. researchgate.netnih.gov Subsequent reductive decyanation provides access to (-)-strictosidine, a pivotal intermediate. researchgate.netnih.gov This two-step chemical process serves as a viable alternative to the biosynthetic pathway that relies on the enzyme strictosidine synthase. researchgate.net

Bioinspired transformations following the initial synthesis of the β-carboline structure have enabled the concise total syntheses of several related natural products, including (-)-strictosamide, (-)-neonaucleoside A, (-)-cymoside, and (-)-3α-dihydrocadambine. nih.gov

The table below summarizes the key reagents and reactions in the developed synthetic pathway.

| Step | Reaction | Key Reagents | Precursor | Product |

| 1 | Pictet-Spengler Reaction | α-cyanotryptamine, secologanin tetraacetate | Tryptamine derivative, Iridoid glycoside | Tetrahydro-β-carboline with cyano group |

| 2 | Decyanation/Aromatization | Acetic acid, Silver nitrate | C5-cyano-tetrahydro-β-carboline | β-carboline |

| 3 | Bioinspired Transformations | Various | β-carboline glycoside | Analogous Glycosides |

This strategic use of a cyano group as a directing and activating group has been instrumental in overcoming the inherent challenges of C ring aromatization in the synthesis of β-carboline-type monoterpenoid indole alkaloid glycosides.

Biosynthetic Role and Pathway Investigations of Strictosamide Tetraacetate

Strictosamide (B192450) Tetraacetate as a Central Intermediate in Alkaloid Biosynthesis

Strictosamide and its acetylated form, strictosamide tetraacetate, are recognized as pivotal intermediates in the biosynthesis of numerous MIAs. escholarship.org The core structure of these compounds originates from the condensation of tryptamine (B22526) and the seco-iridoid secologanin (B1681713), a reaction catalyzed by the enzyme strictosidine (B192452) synthase. nih.govcjnmcpu.comwikipedia.org This initial product, strictosidine, is the universal precursor to thousands of MIAs. escholarship.org

Strictosamide is the lactam derivative of strictosidine. The tetraacetate derivative is often used in synthetic and biosynthetic studies due to its increased stability and solubility, allowing for easier handling and analysis. Research has demonstrated that strictosamide serves as a precursor for the anticancer agent camptothecin (B557342). nih.govhebmu.edu.cn The conversion of strictosidine to strictosamide is a key step that channels the biosynthetic pathway towards camptothecin and its analogs. hebmu.edu.cnresearchgate.net This positions strictosamide and, by extension, its tetraacetate derivative, as a crucial branching point in the complex network of MIA biosynthesis.

The central role of strictosamide is further highlighted by its presence in plants that produce camptothecin, such as Camptotheca acuminata. nih.gov Studies have shown a positive correlation between the concentrations of strictosamide, another intermediate called pumiloside (B3418643), and the final product, camptothecin, within these plants. nih.gov This co-occurrence provides strong evidence for the direct involvement of strictosamide in the biosynthetic cascade leading to camptothecin. nih.govnih.gov

Enzymatic Steps and Regulation in Strictosamide Tetraacetate Formation

The activity of STR is highly specific, ensuring the correct stereochemical configuration of the strictosidine product. wikipedia.org The enzyme provides a scaffold that brings the substrates into close proximity and orients them for the cyclization reaction. wikipedia.org While STR exhibits a high degree of specificity for its natural substrates, some studies have explored its ability to accept modified substrates, opening avenues for the biocatalytic production of novel alkaloid analogs. wikipedia.orgresearchgate.net For instance, mutations in the enzyme's active site have been shown to broaden its substrate specificity. wikipedia.org

The precursors to strictosamide tetraacetate are directly downstream of the reaction catalyzed by STR. The formation of strictosidine is the committed step, and its subsequent conversion leads to strictosamide. The tetraacetylation is a chemical modification performed in laboratory settings to aid in synthesis and analysis. dokumen.pub

Following the formation of strictosidine, a key transformation is its conversion to the lactam form, strictosamide. This process involves both oxidation and lactamization. While the precise enzymatic machinery responsible for this conversion in vivo is still under investigation, it is a critical step that directs the biosynthetic flow towards certain classes of alkaloids, including camptothecin. hebmu.edu.cn

The lactamization can be achieved chemically by heating strictosidine tetraacetate under neutral conditions, which results in the formation of the lactam ring and subsequent deacetylation to yield strictosamide. dokumen.pub This chemical transformation mimics the likely biosynthetic process. The formation of the lactam ring alters the chemical properties of the molecule, making it a suitable substrate for the subsequent enzymatic steps in the pathway to camptothecin. hebmu.edu.cn

Relationship of Strictosamide Tetraacetate to Biosynthesis of Camptothecin and Associated Alkaloids

Strictosamide is a confirmed precursor in the biosynthesis of the potent anticancer alkaloid, camptothecin. nih.govhebmu.edu.cn Isotopic labeling studies have demonstrated the incorporation of labeled strictosamide into camptothecin in Camptotheca acuminata, providing definitive evidence of this biosynthetic link. nih.gov

The proposed pathway from strictosamide to camptothecin involves a series of complex rearrangements, including oxidation and recyclization of the C and D rings of the indole (B1671886) nucleus to form the characteristic quinoline (B57606) core of camptothecin. hebmu.edu.cn Intermediates such as pumiloside and deoxypumiloside have been identified in plants that produce camptothecin, further elucidating the steps in this intricate biosynthetic route. nih.govnih.gov

The concentration of strictosamide in Camptotheca acuminata has been shown to be positively correlated with the concentration of camptothecin, reinforcing its role as a key intermediate. nih.gov This relationship underscores the importance of the lactamization step in diverting the biosynthetic pathway from other MIAs towards the production of camptothecin and its derivatives.

Proposed Biosynthetic Connections to Aglycones and Other Derivatives of Strictosamide Tetraacetate

The biosynthetic pathway does not terminate with strictosamide. Further transformations lead to a variety of related compounds. The removal of the glucose moiety from strictosamide or its derivatives by glucosidases leads to the formation of aglycones. researchgate.net These aglycones are often highly reactive and can undergo further enzymatic or spontaneous reactions to generate a diverse array of alkaloid structures. researchgate.net

Bioinspired synthetic studies have utilized strictosidine aglycones, generated in situ, to produce a range of heteroyohimbine and corynantheine-type alkaloids. researchgate.net This demonstrates the potential for a single intermediate to be a precursor to multiple alkaloid scaffolds.

Furthermore, synthetic efforts have focused on creating derivatives of strictosamide to explore their biological activities. For example, "strictosamidyne," an aryne derivative of strictosamide, has been generated in the laboratory, showcasing the potential for chemical synthesis to expand the structural diversity of this important natural product family. nih.gov These investigations into the derivatives and aglycones of strictosamide continue to unveil the remarkable versatility of this central biosynthetic intermediate.

Chemical Transformations and Derivatives of Strictosamide Tetraacetate

Chemical Modification and Derivatization Strategies for Strictosamide (B192450) Tetraacetate

The chemical architecture of strictosamide tetraacetate offers multiple sites for modification, enabling the synthesis of a diverse array of derivatives. Key strategies involve alterations at the indole (B1671886) nucleus, the sugar moiety, and the lactam ring.

Researchers have successfully synthesized a series of novel strictosamide derivatives, demonstrating the feasibility of various chemical transformations. These modifications are crucial for exploring the chemical space around the strictosamide core and for developing compounds with enhanced biological activities.

One notable transformation is the acid-catalyzed conversion of strictosamide to vincoside lactam. This process, monitored by High-Performance Liquid Chromatography (HPLC), results in a structural rearrangement, offering a pathway to a related class of monoterpenoid indole alkaloids. researchgate.net The purification of the reaction product is typically achieved using macroporous resin, and the final structure is confirmed through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Structure-Activity Relationship Investigations on Strictosamide Tetraacetate Derivatives

The systematic modification of the strictosamide tetraacetate scaffold has allowed for the investigation of structure-activity relationships (SAR), providing insights into the molecular features responsible for biological efficacy. Studies have primarily focused on the antiviral and antiproliferative potential of these derivatives.

A series of novel strictosamide derivatives have been synthesized and evaluated for their biological activities. The findings indicate that many of these new compounds exhibit improved activities compared to the parent compound, strictosamide. nih.gov

Antiviral Activity:

Certain derivatives have demonstrated significant antiviral properties. For instance, specific modifications have led to compounds with potent activity against the influenza A virus and the respiratory syncytial virus (RSV). nih.gov The preliminary SAR studies suggest that the nature and position of substituents on the strictosamide framework play a critical role in determining the antiviral potency and selectivity.

Antiproliferative Effects:

In addition to antiviral activity, several strictosamide derivatives have been shown to possess moderate antiproliferative effects against various human cancer cell lines. nih.gov The SAR in this context is also under investigation to identify the key structural motifs that contribute to the cytotoxic activity and to develop more potent and selective anticancer agents.

Comparative Studies of Strictosamide Tetraacetate with Related Monoterpenoid Indole Alkaloid Glycosides

To better understand the unique properties of strictosamide tetraacetate and its derivatives, comparative studies with structurally related monoterpenoid indole alkaloid glycosides, such as methylalangiside tetraacetate and vincoside lactam, are essential.

Strictosamide vs. Vincoside Lactam:

The chemical relationship between strictosamide and vincoside lactam is particularly noteworthy. As previously mentioned, strictosamide can be converted to vincoside lactam through an acid-catalyzed reaction. researchgate.net This transformation highlights the inherent chemical reactivity of the strictosamide backbone and provides a basis for comparing their biological profiles. While both are monoterpenoid indole alkaloids, the subtle structural differences arising from the lactam ring's position and stereochemistry can lead to distinct biological activities.

Advanced Analytical Methodologies in Strictosamide Tetraacetate Research

High-Resolution Spectroscopic and Spectrometric Techniques

High-resolution spectroscopy and spectrometry are indispensable for the unambiguous identification and characterization of strictosamide (B192450) tetraacetate and its precursors. These methods provide detailed information about molecular weight, elemental composition, and three-dimensional structure.

High-resolution mass spectrometry (HRMS) is a cornerstone of metabolomic studies involving monoterpenoid indole (B1671886) alkaloids. Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) enable the sensitive and specific detection of strictosidine (B192452) derivatives in complex biological matrices. nih.govnih.gov For instance, the use of a high-performance liquid chromatography-linear ion trap quadrupole-Orbitrap mass spectrometer (HPLC-LTQ-Orbitrap-MS/MS) allows for the qualitative profiling of intermediates in biosynthetic pathways. nih.gov

In the analysis of MIAs, specific fragmentation patterns observed in tandem mass spectrometry are crucial for structural elucidation. For strictosidine-derived alkaloids, characteristic neutral losses can be used for their dereplication in plant extracts. nih.gov Advanced techniques like Matrix-Assisted Laser Desorption/Ionization Fourier-Transform Ion Cyclotron Resonance Imaging Mass Spectrometry (MALDI-FTICR-IMS) combined with LC-MS/MS offer a multimodal approach to spatially characterize the distribution of these alkaloids in plant tissues. nih.gov Isotopic labeling, such as the use of ¹⁵N, in conjunction with LC-MS/MS, has been effectively used to identify and characterize previously unknown MIAs. nih.govacs.org

Table 1: Application of High-Resolution Mass Spectrometry in MIA Analysis

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| HPLC-LTQ-Orbitrap-MS/MS | Qualitative profiling of biosynthetic intermediates | Identification of multiple isomers of strictosidinic acid and strictosamide ketolactam. | nih.gov |

| LS-MS/MS and HPLC/MS/MS | Dereplication of strictosidine-derived alkaloids | Use of neutral loss patterns to tentatively identify strictosidine analogs. | nih.gov |

| MALDI-FTICR-IMS and LC-ESI-QTOF-MS/MS | Spatially-resolved metabolomics | Identification of 58 nitrogen-containing metabolites, including four MIAs, secreted from plant roots. | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of enzymatically synthesized products like strictosidine, the precursor to strictosamide. Both ¹H NMR and ¹³C NMR are used to confirm the identity and purity of microbially produced strictosidine, for example, in yeast. nih.govescholarship.org

While direct real-time NMR monitoring of the enzymatic synthesis of strictosamide tetraacetate is not extensively documented, the methodology has been successfully applied to other enzymatic reactions. nih.gov This approach allows for the non-invasive, real-time tracking of substrate consumption and product formation, providing valuable kinetic and mechanistic data. For instance, high-resolution NMR has been used to monitor the activity of immobilized enzymes in hydrogel assemblies, demonstrating the feasibility of this technique for studying enzymatic processes in vitro. nih.gov Quantitative ¹H NMR (qNMR) has also been developed for the simultaneous quantification of various indole alkaloids, offering a rapid and precise alternative to chromatography-based methods. researchgate.netnih.gov

Advanced Chromatographic Separation and Analysis

The separation and purification of strictosamide tetraacetate and related compounds from complex mixtures rely heavily on advanced chromatographic techniques. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most commonly employed methods. nih.govnih.gov These techniques are often coupled with mass spectrometry for sensitive and selective detection.

A typical setup involves a reverse-phase column, such as a C18 column, for separation. nih.govresearchgate.net The development of UHPLC-MS/MS methods has enabled the rapid, reliable, and robust determination of various indole alkaloids in plant tissues and extracts. nih.gov For instance, a fast and reliable UHPLC–MS/MS-based method has been established for screening pharmacologically significant natural plant indole alkaloids, with analytical accuracy values ranging between 97.7% and 102.0%. nih.gov

Table 2: Chromatographic Methods for the Analysis of Indole Alkaloids

| Method | Column | Detection | Application | Reference |

|---|---|---|---|---|

| UHPLC-MS/MS | Acquity UPLC® CSH™ Phenyl-Hexyl | ESI-MS/MS | Screening of indole alkaloids in plant extracts. | nih.gov |

| HPLC-MS/MS | C18 | ESI-MS/MS | Analysis and quantification of camptothecin (B557342) and related alkaloids. | researchgate.net |

| HPLC | C18 | UV (238 nm) | Monitoring of strictosidine glucosidase activity. | nih.gov |

Application of Computational Chemistry in Mechanistic Elucidation and Stereoselectivity Prediction

Computational chemistry has emerged as a powerful tool to complement experimental studies on the synthesis of strictosidine and its derivatives. Density Functional Theory (DFT) calculations are particularly useful for investigating reaction mechanisms and the origins of stereoselectivity. nih.govacs.org

In the context of the Pictet-Spengler reaction, which is central to the formation of the strictosidine skeleton, DFT calculations have been used to explore the factors controlling diastereoselectivity. nih.govresearchgate.net These studies have examined the transition states of both stepwise and concerted pathways, providing insights into why certain stereoisomers are preferentially formed. nih.gov For example, computational studies on the enzyme strictosidine synthase have elucidated the reaction mechanism, starting from C-N bond formation, followed by dehydration to form a key iminium intermediate, and subsequent cyclization and deprotonation. acs.org These computational models have successfully explained the enantioselectivity for both natural and non-natural substrates of the enzyme. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。